cis-beta-Sinensal
Description
Nomenclature and Stereoisomeric Context of Sinensals
The nomenclature of sinensals is governed by the principles of organic chemistry, with systematic naming conventions provided by the International Union of Pure and Applied Chemistry (IUPAC). Beta-sinensal (B1232189) is a sesquiterpenoid, a class of terpenes that consist of three isoprene (B109036) units.
The sinensals exist as stereoisomers, which are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. The primary stereoisomers of beta-sinensal are the cis (Z) and trans (E) isomers, which arise from the geometry of the double bond at the 6-position in the carbon chain.
The IUPAC name for cis-beta-sinensal is (2E,6Z)-2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal. In contrast, the trans isomer is designated as (2E,6E)-2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal. Another related compound, alpha-sinensal (B100234), also contributes to the aroma profile of citrus and has its own set of stereoisomers.
| Property | Value |
| Molecular Formula | C15H22O |
| IUPAC Name (this compound) | (2E,6Z)-2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal |
| IUPAC Name (trans-beta-sinensal) | (2E,6E)-2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal |
| Molecular Weight | 218.33 g/mol |
Historical Perspectives on Sesquiterpenoid Aldehydes in Botanical Volatile Profiles
The scientific investigation into the volatile components of plants, including sesquiterpenoid aldehydes, has a rich history. Early studies of essential oils were primarily descriptive, focusing on the physical properties and organoleptic characteristics of these complex mixtures. The development of modern analytical techniques in the 20th century revolutionized the field, allowing for the separation and identification of individual chemical constituents.
A significant breakthrough in the analysis of botanical volatiles was the advent of gas chromatography (GC) in the 1950s. researchgate.net This technique enabled researchers to separate the complex mixtures of compounds found in essential oils with unprecedented resolution. The subsequent coupling of GC with mass spectrometry (GC-MS) provided a powerful tool for the structural elucidation of these separated compounds, leading to the identification of numerous sesquiterpenoid aldehydes, including the sinensals, in a wide variety of plant species. These advancements paved the way for a deeper understanding of the chemical basis of plant aromas and flavors.
Research Significance of this compound in Flavor and Aroma Studies of Specific Botanical Matrices
Studies have shown that beta-sinensal, along with its alpha-isomer, is among the low-abundance but high-impact aroma compounds in citrus. nih.gov While compounds like limonene (B3431351) are present in much higher concentrations, the sinensals often play a crucial role in defining the unique aromatic signature of different citrus varieties.
Recent research has provided detailed quantitative data on the presence of beta-sinensal in various citrus cultivars. For instance, a study on the essential oils of 43 sweet orange ( Citrus sinensis) cultivars found that the content of β-sinensal varied among them, with some cultivars having higher than average contents and others lower. nih.gov In Maltese sweet orange oil, the average content of β-sinensal was found to be 0.05%. tomsic.co.jp Furthermore, in a study of a hybrid progeny of clementine and sweet orange, the representation of β-sinensal varied from 0 to 0.68%. mdpi.com
Table 1: Concentration of beta-Sinensal in Selected Citrus Cultivars
| Botanical Matrix (Cultivar) | Part Analyzed | Concentration of beta-Sinensal (%) |
|---|---|---|
| Sweet Orange ('Maltese') | Peel Oil | 0.05 |
| Sweet Orange (Various cultivars) | Peel Oil | Variable |
| Clementine x Sweet Orange Hybrid Progeny | Peel Oil | 0 - 0.68 |
Table 2: Key Aroma Compounds in Citrus, including Sinensals
| Compound | Aroma Description | Typical Occurrence in Citrus |
|---|---|---|
| This compound | Sweet | Sweet Orange |
| alpha-Sinensal | Sweet Orange | |
| Limonene | Citrus, orange | Most citrus fruits |
| Linalool | Floral, sweet | Many citrus fruits |
| Octanal | Fatty, orange peel | Sweet Orange |
| Decanal | Fatty, orange peel | Sweet Orange |
| Valencene (B1682129) | Woody, sweet, orange | Valencia Orange |
| Nootkatone | Grapefruit | Grapefruit |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E,6Z)-2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-5-13(2)8-6-9-14(3)10-7-11-15(4)12-16/h5,9,11-12H,1-2,6-8,10H2,3-4H3/b14-9-,15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPLRNXKHZRXHT-GNESMGCMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=C)C=C)CCC=C(C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CCC(=C)C=C)/CC/C=C(\C)/C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170768 | |
| Record name | cis-beta-Sinensal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17909-87-4 | |
| Record name | cis-beta-Sinensal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017909874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-beta-Sinensal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-SINENSAL, (2E,6Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4BF9PGR97 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Occurrence and Distribution in Botanical Systems
Presence in Citrus Species Essential Oils
The essential oils derived from various parts of citrus plants are a rich source of volatile organic compounds, including cis-beta-Sinensal.
Quantitative and Qualitative Distribution Across Citrus Varieties
Table 1: Quantitative Distribution of this compound in Citrus Species
| Citrus Species/Variety | Plant Part | Reported Percentage (%) | Source(s) |
| Sweet Orange (C. sinensis) | Oil | 0.04–0.05 | mdpi.com |
| Clementine/Sweet Orange (C. spp.) | Fruit EO | 0–0.68 | nih.gov |
| Sweet Orange (C. sinensis) | Leaf Oil | 0.5 | researchgate.net |
| 'Page' Mandarin (C. reticulata) | Flower Oil | Abundant aldehyde | academicjournals.org |
| 'Page' Mandarin (C. reticulata) | Leaf Oil | Detected | ajol.info |
| Sweet Orange (C. sinensis) | Leaf Oil | Present | ijabbr.comijabbr.com |
| Corsican Mandarin Hybrids | (General) | Higher proportions | cirad.fr |
Influence of Rootstock and Cultivation Conditions on Accumulation
The accumulation of this compound, like other volatile compounds in citrus essential oils, is influenced by a complex interplay of factors. These include genetic variability within species, fruit maturity stage, and the specific rootstock used cirad.fr. Exogenous factors such as diseases, cultural practices, climate, and soil properties also play a role in modulating the composition of essential oils cirad.fr. Environmental conditions, including temperature and sunlight intensity, can affect terpene biosynthesis pathways, potentially influencing the levels of sesquiterpenoids like this compound ijnrd.org. Variations in cultivation conditions and varieties can lead to significant differences in volatile organic compound concentrations within the same species frontiersin.org.
Identification in Other Plant Essential Oils
Beyond citrus species, this compound has also been identified in the essential oils of other botanical sources.
Occurrence in Non-Citrus Botanical Sources (e.g., Adenanthera pavonina)
This compound has been detected in the essential oil of Adenanthera pavonina, a plant belonging to the Fabaceae family. In the leaf oil of A. pavonina, this compound was identified with a retention index of 1693 and constituted approximately 6.7% of the oil ekb.egresearchgate.netekb.eg. Alpha-sinensal (B100234) was also identified in the same study at 3.51% ekb.eg. While the leaf oil was predominantly composed of monoterpene hydrocarbons, the fruit oil was mainly sesquiterpene hydrocarbons, with this compound identified in the latter as well ekb.egresearchgate.netekb.eg.
Biosynthetic Pathways and Genetic Regulation
Transcriptional and Post-Transcriptional Regulation of Biosynthetic Genes
Developmental Regulation of Gene Expression During Plant Maturation
The production of cis-beta-Sinensal is intricately linked to the developmental stages of citrus plants. Research indicates that genes encoding enzymes involved in sesquiterpene biosynthesis, such as terpene synthases, are developmentally regulated. Studies on valencene (B1682129) synthase (Cstps1) in Citrus sinensis reveal that its transcript accumulation occurs primarily towards fruit maturation, correlating with the increase in valencene levels researchgate.net. While direct studies on the developmental gene expression of this compound biosynthesis are emerging, the general understanding of sesquiterpene production in citrus suggests that specific synthase genes are activated during fruit ripening. This developmental control ensures that aroma compounds are synthesized and accumulated at the optimal time for fruit quality and sensory appeal.
Impact of Environmental Factors on Enzymatic Activity and Metabolite Profile
Environmental factors significantly influence the enzymatic activity and, consequently, the metabolite profile of this compound in citrus. Post-harvest drying methods, for instance, have been shown to alter the composition of essential oils. One review indicates that drying processes can lead to both qualitative and quantitative changes in monoterpenoid and sesquiterpenoid content, with some compounds, such as α-sinensal, potentially increasing due to oxidative transformations of precursors irejournals.com. While specific data on this compound under various drying methods are limited, the general trend suggests that drying conditions can impact its concentration.
Seasonal variations also play a role. Studies on Citrus sinensis leaves have shown that the dry season can favor a higher concentration of sesquiterpenoids, including α-sinensal, compared to the rainy season, which tends to produce higher yields of monoterpenoids gsconlinepress.com. This suggests that environmental conditions like humidity and temperature, which vary seasonally, can modulate the enzymatic machinery responsible for sesquiterpene biosynthesis. Similarly, harvest time can influence the concentration of aroma compounds. Research on Valencia oranges indicates that while many aroma compounds peak in the middle to late season, their concentrations can decrease by the end of the season nih.gov. This variability underscores the importance of optimizing harvest times to capture desired aroma profiles.
Genetic Inheritance of Aroma Biosynthesis Traits
The genetic basis for aroma compound production in citrus is a key area of research, particularly for improving cultivars through breeding.
Studies on Somatic Hybridization and Allotetraploid Development in Citrus
Somatic hybridization, involving the fusion of protoplasts from different citrus varieties or species, offers a pathway to create novel genetic combinations and potentially new aroma profiles. Studies on citrus somatic hybrids have explored the inheritance of aroma biosynthesis pathways. For example, research on tetraploid somatic hybrids derived from lime and grapefruit indicated that while parental traits were often recovered, some compounds like citronellal (B1669106) were overproduced in the hybrids, and novel compounds like alpha-sinensal (B100234) (absent in parents) were found in the hybrid peel cirad.fr. These findings suggest that somatic hybridization can lead to complex inheritance patterns of aroma compounds, sometimes resulting in novel compositions, and highlights the potential for developing varieties with enhanced or altered aromatic qualities.
Quantitative Trait Loci (QTL) Mapping for Sesquiterpene Aldehyde Production
Quantitative Trait Loci (QTL) mapping is a powerful tool for identifying genomic regions associated with complex traits like aroma compound production. Studies mapping QTLs for aromatic compounds in citrus have identified specific linkage groups (LGs) associated with sesquiterpene production. For instance, in a cross between Clementine and Sweet Orange, sesquiterpene QTLs were located on LGs 1, 3, 6, and 8 nih.govcirad.fr. Another study on mandarin varieties identified QTLs for sesquiterpenes and mapped them onto four genomic regions, with candidate genes involved in terpenoid biosynthesis identified within these intervals d-nb.info. One such interval on linkage group 2 contained genes such as terpene synthase 3, 4, and 14, which are likely involved in the biosynthesis of monoterpenes and sesquiterpenes. The identification of these QTLs provides valuable markers for marker-assisted selection (MAS) in breeding programs aimed at improving the sesquiterpene aldehyde content, including this compound, in citrus cultivars.
Advanced Analytical Methodologies for Profiling and Quantification
Chromatographic Techniques for Separation and Identification
Chromatographic techniques are fundamental for separating cis-beta-Sinensal from other volatile compounds present in essential oils and plant extracts, allowing for its subsequent identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool widely utilized for the profiling and identification of volatile organic compounds, including this compound openagrar.demdpi.commdpi.comnih.govnih.govoup.comnih.gov. This technique combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In GC-MS analysis, volatile compounds are separated based on their boiling points and polarities as they pass through a capillary column. Upon elution, these compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a unique fingerprint for each compound, allowing for identification by comparing it against spectral libraries (e.g., NIST, WILEY) or authentic standards openagrar.demdpi.comnih.gov.
For this compound, GC-MS analysis typically involves using capillary columns such as DB-Wax or VF-1, with temperature programming to optimize separation openagrar.demdpi.commdpi.comnih.gov. The ionization method commonly employed is electron ionization (EI) at 70 eV openagrar.demdpi.com. Retention indices (RI) obtained from GC analysis, in conjunction with mass spectral data, further aid in the unambiguous identification of this compound mdpi.comacs.org. Research has identified this compound in various citrus species, including oranges, mandarins, and grapefruits, contributing to their characteristic aroma profiles nih.govmdpi.comcirad.frmdpi.comresearchgate.net. For instance, it has been reported as a significant volatile compound in the peel oil of Citrus sinensis cv. Washington navel researchgate.net and contributes to the aroma of 'Huyou' (Citrus changshanensis) essential oils mdpi.com.
Application of Gas Chromatography-Olfactometry (GC-O) for Aroma Compound Prioritization
GC-O has been instrumental in characterizing the aroma of citrus essential oils, identifying compounds that contribute to specific sensory notes. For this compound, GC-O studies have confirmed its role as a key aroma-contributing compound in citrus fruits mdpi.commdpi.comresearchgate.net. For example, it has been identified as one of the compounds with the greatest aroma intensities in grapefruit oil researchgate.net and contributes to the aroma of 'Huyou' (Citrus changshanensis) essential oils, being identified as one of the 23 key aroma-active compounds mdpi.com. The technique helps prioritize compounds for further investigation based on their sensory impact.
Flame Ionization Detection (FID) for Quantitative Analysis
Flame Ionization Detection (FID) is a highly sensitive and widely used detector for quantifying organic compounds in gas chromatography. It operates by combusting the eluted compounds in a hydrogen-air flame, producing ions that generate an electrical current proportional to the mass of carbon atoms entering the flame. FID is particularly effective for analyzing hydrocarbons and oxygenated compounds, making it suitable for the quantification of this compound in essential oil samples nih.govresearchgate.net.
When coupled with GC (GC-FID), FID provides quantitative data on the concentration of this compound. Calibration curves generated using authentic standards of this compound are essential for accurate quantification . While GC-MS is primarily used for identification, GC-FID is often employed for precise concentration measurements, especially when analyzing large numbers of samples or when high sensitivity is required. For example, GC-FID has been used to analyze the volatile composition of Citrus sinensis essential oils obtained by different extraction methods nih.govresearchgate.net. The relative percentages of components are typically calculated based on FID peak areas mdpi.com.
Sample Preparation and Extraction Strategies
Effective sample preparation and extraction are critical steps to isolate and concentrate this compound from complex natural matrices, ensuring efficient analysis by chromatographic techniques.
Headspace Solid-Phase Microextraction (HS-SPME) Techniques
Headspace Solid-Phase Microextraction (HS-SPME) is a versatile, solvent-free sample preparation technique widely adopted for the analysis of volatile and semi-volatile compounds nih.govresearchgate.netmdpi.comfrontiersin.orgnih.govifmg.edu.brresearchgate.netscielo.org.pescielo.brnih.govmdpi.com. In HS-SPME, a coated fiber is exposed to the headspace (vapor phase) above a sample, allowing analytes to adsorb onto the fiber coating. The adsorbed compounds are then thermally desorbed directly into the GC injection port for analysis. This method is advantageous due to its simplicity, sensitivity, and minimal sample consumption, and it effectively prevents the degradation of thermolabile compounds researchgate.net.
The efficiency of HS-SPME for this compound extraction depends on several parameters, including the type of SPME fiber, extraction temperature, extraction time, equilibration time, and sample matrix composition nih.govmdpi.comfrontiersin.orgnih.govscielo.org.pescielo.br. Fibers coated with carboxen-polydimethylsiloxane (CAR/PDMS) or divinylbenzene-carboxen-polydimethylsiloxane (DVB/CAR/PDMS) are often preferred for capturing a broad range of volatile compounds, including this compound mdpi.comnih.govscielo.org.pe. Optimization studies have demonstrated that parameters such as extraction temperatures between 40-70 °C, extraction times of 15-60 minutes, and equilibration times of 15-35 minutes can yield optimal results for this compound and other volatile compounds in various matrices nih.govmdpi.comfrontiersin.orgscielo.br. For example, optimized conditions for HS-SPME analysis of volatile compounds have been reported using an 85 μm CAR/PDMS fiber at 70 °C for 50 minutes, with a 15-minute equilibration time mdpi.com.
Optimization of Liquid-Liquid Extraction (e.g., Hydrodistillation, Ultrasound-Assisted Extraction)
Liquid-liquid extraction (LLE) techniques, such as hydrodistillation and ultrasound-assisted extraction (UAE), are traditional and effective methods for isolating essential oils and their components, including this compound, from plant materials nih.govresearchgate.net.
Hydrodistillation involves boiling the plant material in water, with the steam carrying the volatile oil components. The steam and oil mixture is then condensed, and the oil is separated from the water. While effective, hydrodistillation can sometimes lead to the degradation or alteration of heat-sensitive compounds due to the elevated temperatures involved researchgate.netmdpi.com.
Ultrasound-Assisted Extraction (UAE) utilizes high-frequency sound waves to disrupt plant cell walls and enhance the release of volatile compounds. UAE offers advantages such as reduced extraction time, lower solvent consumption, and milder operating temperatures compared to traditional methods, potentially preserving the integrity of compounds like this compound nih.gov. Studies have shown that UAE can be an efficient method for extracting essential oils from citrus peels nih.gov.
The optimization of these LLE methods involves adjusting parameters such as temperature, time, solvent type, and ultrasonic power (for UAE) to maximize the yield and quality of the extracted this compound. Comparative studies have shown that while both methods can extract this compound, the specific conditions can influence the final composition and yield nih.govresearchgate.net. For instance, ultrasound-assisted hydrodistillation has been optimized for citrus peel by-products, with conditions of 38 °C and 10 minutes of sonication at 28.9 Hz showing effectiveness nih.gov.
Advanced Methods for Minimizing Degradation and Isomerization During Sample Processing
The analysis of this compound, a sesquiterpenoid aldehyde, presents challenges related to its inherent chemical structure, which includes conjugated double bonds and an aldehyde functional group nih.gov. These features can render the compound susceptible to degradation and isomerization under various sample processing conditions researchgate.netnih.gov. While general principles for handling sensitive volatile compounds exist, specific, detailed research findings and data tables that outline advanced methods for minimizing degradation and isomerization exclusively for this compound during sample processing were not identified in the provided search results.
Based on the chemical properties of this compound and observations from related compounds, potential strategies for preserving sample integrity during processing may include:
Protection from Light and Oxygen: Compounds with conjugated double bond systems, such as beta-carotene, are known to degrade and isomerize upon exposure to light and oxygen nih.gov. Therefore, sample handling and storage for this compound might benefit from procedures that minimize exposure to light (e.g., using amber vials, working under subdued lighting) and oxygen (e.g., employing inert gas atmospheres like nitrogen or argon during extraction and storage) nih.gov.
Temperature Control: Low temperatures are often recommended for storing sensitive analytes to slow down degradation processes nih.gov. For instance, storage at -20°C has been noted in the context of analyzing sesquiterpenes beilstein-journals.org. Evaporation below 40°C has also been suggested for thermally unstable compounds nih.gov.
Minimizing Processing Time and Harsh Conditions: Rapid processing and avoidance of harsh chemical treatments or high temperatures during extraction and sample preparation are generally advisable for volatile and reactive compounds rsdjournal.orgmdpi.com. Techniques like headspace-solid phase microextraction (HS-SPME) or optimized solvent extraction methods are commonly employed for volatile compounds from complex matrices, aiming for efficient analyte recovery while minimizing analyte loss mdpi.com.
However, without specific studies focusing on this compound, these remain inferred best practices rather than documented, proven advanced methods for this particular compound. Further research would be required to establish and validate optimal sample processing protocols to ensure the stability and accurate quantification of this compound.
Chemoenzymatic and De Novo Synthetic Strategies
Total Chemical Synthesis of cis-beta-Sinensal and Its Stereoisomers
The total chemical synthesis of beta-Sinensal (B1232189), including its cis isomer, presents a formidable challenge due to the need for precise control over the stereochemistry of its multiple double bonds.
A notable advancement in the stereoselective synthesis of beta-Sinensal involves the utilization of organometallic chemistry. One such pathway employs a π-allylnickel(II) complex to ensure high stereoselectivity. rsc.org This method facilitates the formation of the desired (E)-configuration at a key double bond with high isomeric purity. The reaction of a bromomyrcene derivative with nickel tetracarbonyl generates a reactive π-allylnickel(II) complex. rsc.org This intermediate subsequently reacts with a suitable chloro-acetal, derived in several steps from isoprene (B109036), to construct the carbon skeleton of beta-Sinensal. rsc.org Hydrolysis of the resulting acetal (B89532) yields beta-Sinensal with a high degree of stereoselectivity, demonstrating the efficacy of this organometallic approach in controlling the geometry of the newly formed double bond. rsc.org
| Reaction Step | Reagents | Key Transformation | Stereoselectivity |
| Formation of π-allylnickel(II) complex | Bromomyrcene, Nickel tetracarbonyl | Generation of a reactive organonickel intermediate | Not applicable |
| Coupling Reaction | π-allylnickel(II) complex, Chloro-acetal | Carbon-carbon bond formation to create the beta-Sinensal backbone | High (E)-selectivity |
| Hydrolysis | Acidic workup | Conversion of the acetal to the final aldehyde | Not applicable |
This table summarizes a key stereoselective synthetic pathway towards beta-Sinensal.
The synthesis of chiral intermediates is a critical aspect of the total synthesis of complex molecules like this compound, although specific chiral precursors for its asymmetric synthesis are not extensively detailed in readily available literature. General strategies for the synthesis of chiral building blocks in terpenoid chemistry often rely on asymmetric reductions, resolutions of racemic mixtures, or the use of chiral pool starting materials. For instance, the synthesis of chiral alcohols, which can serve as precursors to various terpenoids, can be achieved through biocatalytic reductions of prochiral ketones using alcohol dehydrogenases. nih.gov This enzymatic approach offers high enantioselectivity, providing access to specific stereoisomers.
Another common strategy is the kinetic resolution of racemic alcohols or esters using lipases. These enzymes selectively acylate or hydrolyze one enantiomer, leaving the other unreacted and allowing for their separation. The development of such chemoenzymatic methods is crucial for accessing the specific stereoisomers required for the synthesis of complex natural products.
Enzymatic Synthesis and Biocatalysis Approaches
Biocatalytic methods offer a promising and sustainable alternative to traditional chemical synthesis for the production of terpenoids like this compound. These approaches leverage the high selectivity and efficiency of enzymes to carry out specific chemical transformations.
The biosynthesis of all sesquiterpenes, including this compound, originates from the C15 precursor, farnesyl pyrophosphate (FPP). wikipedia.org In an in vitro setting, the enzymatic conversion of FPP to this compound would be catalyzed by a specific sesquiterpene synthase (STS). While a dedicated this compound synthase has not been fully characterized, the general mechanism involves the ionization of FPP to form a farnesyl cation. This cation then undergoes a series of cyclizations, rearrangements, and ultimately, deprotonation or quenching with water to yield the final sesquiterpene skeleton.
In the case of the closely related sesquiterpene valencene (B1682129), a key flavor compound in citrus, the enzyme valencene synthase (Cstps1) has been isolated and functionally characterized. nih.gov This enzyme catalyzes the conversion of FPP to valencene. nih.gov It is plausible that a similar, yet distinct, sesquiterpene synthase is responsible for the biosynthesis of this compound in plants. An in vitro system for this compound production would involve incubating FPP with a purified or cell-free extract containing the specific synthase.
The heterologous expression of plant-derived terpenoid biosynthetic genes in microbial hosts like Escherichia coli and the yeast Saccharomyces cerevisiae is a well-established strategy for the sustainable production of these compounds. nih.govkyushu-u.ac.jp This approach involves introducing the gene or genes encoding the necessary enzymes into the microbial host, which then serves as a "cell factory" for terpenoid synthesis.
For the production of this compound, this would entail the identification and cloning of the gene encoding the putative this compound synthase. This gene would then be introduced into a suitable microbial host. To enhance production, the host's native metabolic pathways are often engineered to increase the supply of the precursor FPP. This can involve upregulating the expression of genes in the mevalonate (B85504) (MVA) pathway in yeast or the methylerythritol phosphate (B84403) (MEP) pathway in E. coli.
| Microbial Host | Key Metabolic Pathway for FPP | Common Engineering Strategies |
| Escherichia coli | Methylerythritol phosphate (MEP) pathway | Overexpression of key MEP pathway genes (e.g., dxs, idi). |
| Saccharomyces cerevisiae | Mevalonate (MVA) pathway | Overexpression of key MVA pathway genes (e.g., tHMG1, ERG20). |
This table outlines the primary metabolic pathways and common engineering strategies for enhancing FPP supply in microbial hosts for terpenoid production.
Once a candidate gene for this compound synthase is heterologously expressed, the resulting recombinant enzyme must be characterized to confirm its activity and specificity. This typically involves purifying the recombinant enzyme and performing in vitro assays with FPP as the substrate. The reaction products are then analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) to identify the specific sesquiterpenes produced.
The characterization of the valencene synthase (Cstps1) from citrus provides a model for this process. nih.gov The recombinant Cstps1 enzyme was shown to convert FPP into a single sesquiterpene product, which was identified as valencene by GC-MS analysis. nih.gov Similar characterization would be necessary to confirm the function of a putative this compound synthase. Further characterization would involve determining the enzyme's kinetic parameters (e.g., Km and kcat) to understand its efficiency. The specificity of the enzyme would also be assessed by testing its ability to utilize other potential substrates, such as geranyl pyrophosphate (GPP), and by analyzing the product profile for the formation of any side products.
Structural Modification and Derivatization for Academic Investigation
The structural complexity and biological relevance of cis-β-sinensal have spurred investigations into its modification and the synthesis of its derivatives. These academic pursuits are primarily aimed at dissecting the relationship between the molecule's intricate architecture and its function, particularly in biological systems. By systematically altering specific functional groups and structural motifs, researchers can gain valuable insights into the molecular determinants of its activity.
Synthesis of Analogues for Elucidating Structure-Function Relationships in Biological Systems
The synthesis of analogues of cis-β-sinensal is a cornerstone of efforts to understand its structure-function relationships. This approach allows for the systematic evaluation of how modifications to its chemical structure impact its biological and sensory properties. Key areas of investigation have included the aldehyde functionality and the extended polyene side chain.
A significant focus of synthetic efforts has been the aldehyde group, a common feature in many biologically active natural products. To probe its importance, researchers have synthesized derivatives where this group is altered. For instance, the corresponding alcohol, cis-β-sinensalol, has been prepared through the reduction of the aldehyde. This transformation allows for an assessment of the role of the carbonyl group in potential receptor interactions or metabolic pathways.
The polyene side chain, with its specific stereochemistry, is another critical feature of the cis-β-sinensal molecule. Its length, rigidity, and the spatial arrangement of its double bonds are thought to be crucial for its biological recognition. Synthetic strategies have been developed to create analogues with modified side chains to test these hypotheses. For example, the stereoselective synthesis of β-sinensal has been achieved, providing a route to control the geometry of the double bonds, which is essential for comparing the biological activities of different isomers.
One notable de novo synthetic approach that allows for the creation of sinensal analogues involves the use of a π-allylnickel(II) complex. This organometallic strategy has been successfully employed for the stereoselective synthesis of β-sinensal. The methodology involves the reaction of a bromomyrcene derivative with nickel tetracarbonyl to form a key π-allylnickel complex. This intermediate can then be coupled with other building blocks to construct the sinensal framework with high control over the double bond geometry. This synthetic route provides a valuable platform for generating a variety of analogues with modifications in the side chain, enabling detailed structure-activity relationship (SAR) studies.
The following table summarizes key synthetic approaches and the types of analogues synthesized for the investigation of structure-function relationships.
| Synthetic Strategy | Key Intermediate/Reaction | Type of Analogue Synthesized | Purpose of Synthesis |
| Reduction of Aldehyde | Sodium borohydride (B1222165) reduction | cis-β-Sinensalol (alcohol) | To investigate the role of the aldehyde functional group in biological activity. |
| Stereoselective Synthesis | π-Allylnickel(II) complex | β-Sinensal with controlled double bond stereochemistry | To study the impact of side-chain geometry on biological function. |
| Ozonolysis of β-Farnesene | Ozonolysis followed by reduction | β-Sinensal | A chemical synthesis route that can potentially be adapted to produce analogues. |
These synthetic endeavors are critical for building a comprehensive understanding of the molecular basis for the biological activity of cis-β-sinensal. By systematically preparing and evaluating a library of analogues, researchers can map the key structural features required for its function, paving the way for the design of novel molecules with tailored biological properties for academic investigation.
Mechanistic Investigations Within Biological Contexts Excluding Direct Applications and Clinical Efficacy
Molecular Mechanisms in Plant Physiology
The influence of cis-beta-sinensal extends deep into the physiological and ecological realms of the plant kingdom. As a secondary metabolite, its presence and concentration are finely tuned by both genetic and environmental factors, impacting how plants interact with their surroundings and manage their internal metabolic networks.
Role in Plant Chemical Ecology and Inter-Organismal Interactions
Volatile organic compounds, including this compound, are fundamental to a plant's ability to communicate and defend itself. ucdavis.edu These compounds are key players in the chemical language that mediates interactions between plants and other organisms. ucdavis.edu
This compound is a component of the essential oils of various plants, particularly within the Citrus genus. mdpi.comijabbr.com Its presence in the volatile profile of a plant can influence the behavior of insects and other herbivores. For instance, sesquiterpenes, the class of compounds to which this compound belongs, are known to be involved in both direct and indirect plant defense mechanisms. researchgate.net While specific studies detailing the direct role of this compound in repelling or attracting specific organisms are part of a broader research area, the established function of sesquiterpenes suggests its importance in these ecological dialogues. The chemical profile of a plant's volatile emissions, which includes this compound, can be affected by factors such as geographic location and environmental conditions, thereby altering its ecological interactions. mdpi.com
The production of this compound and other volatile compounds can also be a response to biotic stresses, such as herbivory or pathogen attack. researchgate.net This suggests a dynamic role for this compound in the plant's inducible defense system.
Integration within Plant Secondary Metabolism Networks
This compound is a product of the intricate network of plant secondary metabolism. google.com Specifically, it is a sesquiterpenoid, derived from the isoprenoid pathway. hmdb.ca The biosynthesis of sesquiterpenoids begins with the precursor farnesyl pyrophosphate (FPP), which is formed from three isoprene (B109036) units. researchgate.net
The production of this compound is intertwined with the synthesis of other terpenes and volatile compounds. wjarr.comgsconlinepress.com The allocation of metabolic resources to produce this compound versus other compounds can be influenced by various factors, including the developmental stage of the plant, environmental stressors, and genetic background. gsconlinepress.comrsc.org For example, studies on Citrus species have shown that the relative abundance of this compound can vary significantly between different cultivars and even between different parts of the same plant, such as the leaves and fruit peel. ijabbr.comacademicjournals.org
The following table illustrates the varying content of β-Sinensal in different parts of Citrus reticulata and in the essential oil of Citrus sinensis under different harvest conditions, highlighting its integration within the plant's metabolic network.
| Plant/Condition | Part | β-Sinensal Percentage |
| Citrus reticulata | Leaf Oil | 3.54% |
| Citrus reticulata | Fruit Peel Oil | Not a major component |
| Citrus sinensis (Dry Season Harvest) | Essential Oil | Increased concentration |
This table is based on data from references academicjournals.org and gsconlinepress.com.
Furthermore, the biosynthesis of this compound is connected to the production of other important aroma compounds. In some citrus hybrids, the presence of beta-sinensal (B1232189) is inherited from one of the parent species, while other related compounds may be newly synthesized in the hybrid, indicating a complex interplay of genetic and enzymatic factors. cirad.fr
Enzymatic and Cellular Interaction Studies in Model Systems
To understand the function of this compound at a more granular level, researchers utilize in vitro and in vivo model systems. These studies provide insights into the enzymes responsible for its creation and its interactions with cellular machinery.
In Vitro Studies of this compound Biosynthetic Enzyme Kinetics and Specificity
The biosynthesis of sesquiterpenoids like this compound is catalyzed by a class of enzymes known as terpene synthases (TPSs). wjarr.com These enzymes convert FPP into a vast array of cyclic and acyclic sesquiterpene skeletons. While a specific synthase for this compound has been a subject of investigation, the broader understanding of sesquiterpene synthases provides a framework for its formation.
In vitro characterization of these enzymes typically involves expressing the candidate TPS gene in a microbial host, purifying the resulting enzyme, and then providing it with FPP as a substrate. The products are then analyzed using techniques like gas chromatography-mass spectrometry (GC-MS). While detailed kinetic parameters for a dedicated this compound synthase are not widely published, research on related sesquiterpene synthases from various plants reveals that these enzymes are often capable of producing multiple products from a single substrate. This promiscuity is a key source of the chemical diversity of terpenes in nature.
The broader pathway leading to oxygenated sesquiterpenoids like this compound involves not only the initial cyclization of FPP by a terpene synthase but also subsequent modifications by other enzymes, such as cytochrome P450 monooxygenases. These enzymes introduce functional groups, like the aldehyde group in this compound.
Analysis of Molecular Interactions with Cellular Components in Heterologous Host Systems
Heterologous expression systems, such as yeast and bacteria, are invaluable tools for studying the biosynthesis of plant secondary metabolites like this compound. google.com By introducing the genes for the biosynthetic pathway into these microbial hosts, researchers can reconstitute the production of the compound and study the interactions of the enzymes and the final product with the cellular environment.
These systems can be used to identify the full set of genes required for this compound production. Furthermore, by expressing the pathway in a controlled environment, it is possible to investigate how the presence of this compound might affect cellular processes in the host organism. This can provide clues about its potential molecular targets and modes of action within a biological system. For instance, the accumulation of a foreign compound like this compound could potentially interact with cellular membranes or proteins, leading to observable phenotypic changes in the host. While specific studies on the molecular interactions of this compound in heterologous hosts are emerging, this approach holds significant promise for elucidating its cellular functions. googleapis.commdpi.com
Advanced Topics and Future Research Directions
Integrated Omics Approaches for Comprehensive Understanding
Integrated omics strategies combine data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic view of the biological processes governing the production of specific compounds like cis-beta-Sinensal. mdpi.com This multi-layered approach is critical for identifying regulatory networks, metabolic bottlenecks, and key enzymatic players.
The biosynthesis of sesquiterpenes, including this compound, is primarily controlled at the genetic level by the terpene synthase (TPS) gene family. frontiersin.org In organisms like Citrus species, which are notable producers of sinensals, genomic and transcriptomic analyses have been instrumental in identifying and classifying these crucial genes. frontiersin.orgmdpi.com
Genomic Analysis: The availability of complete genome sequences for various Citrus species has enabled the genome-wide identification of the TPS gene family. frontiersin.orgmdpi.com For instance, a study on Citrus sinensis (sweet orange) identified a suite of genes encoding sesquiterpene synthases (SesquiTPSs). frontiersin.org These genes are typically characterized by a lack of plastid-targeting signals, as sesquiterpene biosynthesis occurs in the cytosol. frontiersin.org Phylogenetic analysis helps classify these genes into subfamilies; the TPS-a subfamily, for example, contains most of the sesquiterpene synthases. mdpi.com
Transcriptomic Profiling: Transcriptome analysis, often performed using RNA sequencing, reveals the expression levels of these genes in different tissues (e.g., leaves, flowers, fruit peels) and at various developmental stages. peerj.comnih.gov Studies have shown that the expression of specific TPS genes correlates with the accumulation of sesquiterpenes during fruit maturation. nih.govnih.gov For example, comparative transcriptome analysis of different Citrus tissues has revealed differential gene expression patterns associated with the biosynthesis of essential oils, with many TPS genes being more highly expressed in flowers compared to leaves and roots. researchgate.net This targeted expression profiling helps narrow down the candidate genes directly responsible for the synthesis of specific compounds in specific tissues.
Proteomic Analysis: Proteomics complements genomic and transcriptomic data by analyzing the actual protein landscape of the cell. Using techniques like iTRAQ (isobaric tags for relative and absolute quantification), researchers can identify and quantify differentially expressed proteins in pathways related to volatile compound production. nih.govresearchgate.net A combined proteomic and metabolomic study of two mandarin hybrids identified that two-thirds of differentially expressed proteins were involved in primary metabolic pathways like glycolysis and amino acid metabolism, which provide the essential precursors for sesquiterpene synthesis. nih.govnih.gov Such studies have successfully linked the higher abundance of enzymes like valencene (B1682129) synthase (Cstps1) to increased production of sesquiterpenes in certain citrus varieties. nih.govnih.gov
Metabolomics, particularly the profiling of volatile organic compounds (VOCs), provides a direct chemical snapshot of the end products of biosynthetic pathways. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for this type of analysis. frontiersin.orgnih.gov
Methodologies such as static headspace sampling (HS) and headspace solid-phase microextraction (HS-SPME) coupled with GC-MS are widely used for the extraction and identification of volatile profiles in this compound producing plants like citrus. frontiersin.orgmdpi.com These methods are advantageous as they are often rapid and require minimal sample preparation. frontiersin.org
Comprehensive metabolomic studies on various Citrus species have successfully identified hundreds of VOCs, including monoterpenes, sesquiterpenes, alcohols, aldehydes, and esters. frontiersin.orgnih.govnih.gov Specifically, compounds like α-Sinensal and β-Sinensal have been detected in the essential oils and juices of different citrus varieties, although often in lower concentrations compared to major volatiles like D-limonene. nih.govrsc.orgmdpi.com
Multivariate statistical analyses, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), are frequently applied to these large metabolomic datasets. frontiersin.orgmdpi.com These statistical tools help to identify patterns and determine the key volatile biomarkers that can distinguish between different species, cultivars, or even healthy versus diseased states. frontiersin.orgnih.gov For example, analysis of the volatile profiles of 108 Citrus accessions allowed for their classification based on chemical composition, highlighting the unique volatile signatures of different species. nih.gov
| Compound Class | Compound Name |
|---|---|
| Alcohols | Linalool |
| Terpinen-4-ol | |
| α-Terpineol | |
| Nerol | |
| Geraniol | |
| Terpenes | D-Limonene |
| β-Myrcene | |
| γ-Terpinene | |
| Valencene | |
| β-Caryophyllene | |
| Aldehydes | Octanal |
| Decanal | |
| Esters | Ethyl acetate |
| Ethyl butanoate | |
| Neryl acetate | |
| Ketones | Carvone |
| Nootkatone |
This table is a representative summary based on data from studies on Citrus volatiles. nih.gov
Computational Modeling and Chemoinformatics in Sesquiterpenoid Research
Chemoinformatics and computational modeling are revolutionizing natural product research by enabling the prediction of enzyme function and the simulation of complex biochemical interactions, thereby guiding experimental work more efficiently. plos.org
Predicting the function of a newly discovered terpene synthase based on its amino acid sequence alone is challenging because enzymes with similar sequences can produce vastly different products. plos.orgpnas.org Computational approaches are being developed to overcome this hurdle.
One innovative strategy involves creating a 3D homology model of a putative synthase and then using an algorithm to enumerate all possible carbocation intermediates that could form from the substrate (e.g., farnesyl pyrophosphate). pnas.orgresearchgate.net The steric and electrostatic compatibility of these intermediates with the enzyme's active site is then evaluated to predict the most likely product skeleton. pnas.org This method has successfully predicted the function of previously uncharacterized sesquiterpene synthases. pnas.org
Furthermore, machine learning models are being trained on curated datasets of characterized TPSs to more accurately predict enzyme function and substrate specificity. biorxiv.orglcms.cz These models can outperform traditional homology-based methods and have even led to the discovery of novel TPS enzymes. biorxiv.org Other in silico tools like antiSMASH can predict entire secondary metabolite biosynthetic gene clusters (BGCs) within a genome, providing a broader view of an organism's biosynthetic potential. mdpi.com Such predictive power is essential for mining the vast amount of genomic data being generated and for identifying enzymes capable of producing valuable sesquiterpenoids. phcog.com
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to visualize and analyze the interactions between a ligand (such as a substrate or inhibitor) and an enzyme's active site at an atomic level. mdpi.comfrontiersin.org
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein to form a stable complex. rsc.orgpakistanbmj.com In sesquiterpenoid research, docking is used to study how the precursor, farnesyl pyrophosphate (FPP), or its reactive carbocation intermediates fit within the active site of a sesquiterpene synthase. acs.org These studies can reveal crucial non-covalent interactions, such as hydrogen bonds and π-cation interactions with aromatic residues, which are known to stabilize the highly reactive carbocation intermediates during the cyclization cascade. mdpi.com
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations model the movement of atoms and molecules over time, offering insights into the stability and conformational dynamics of the ligand-enzyme complex. biorxiv.orgnih.gov A typical MD simulation for a protein-ligand complex might run for hundreds of nanoseconds. frontiersin.orgnih.gov By analyzing parameters like root-mean-square deviation (RMSD) and the number of hydrogen bonds over the simulation time, researchers can assess the stability of the binding. frontiersin.orgbiorxiv.org These simulations have been used to understand how single mutations can reshape an enzyme's binding pocket, thereby altering the reaction pathway and leading to different products. rsc.org This knowledge is invaluable for the rational design and engineering of enzymes with novel or improved catalytic activities. biorxiv.orgrsc.org
Emerging Methodologies in Sesquiterpenoid Biosynthesis and Engineering
The limited availability of many valuable sesquiterpenoids from natural sources has driven the development of alternative production platforms. acs.org Synthetic biology and metabolic engineering have emerged as powerful disciplines for the sustainable and scalable production of these compounds in microbial hosts. researchgate.netnih.govosti.gov
The core principle is to engineer "microbial cell factories," typically using well-characterized organisms like Saccharomyces cerevisiae (yeast) and Escherichia coli, to produce a target molecule. researchgate.netsysbio.se This involves genetically modifying the host's metabolism to enhance the flux towards the desired product. Key strategies include:
Engineering Precursor Supply: Sesquiterpenes are derived from the C15 precursor farnesyl pyrophosphate (FPP), which is synthesized from the universal C5 building blocks IPP and DMAPP. mdpi.com A primary strategy is to boost the production of these precursors by engineering the native mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. nih.gov This often involves overexpressing rate-limiting enzymes, such as a truncated HMG-CoA reductase (tHMG1), which is a key bottleneck in the MVA pathway. mdpi.com
Introducing Heterologous Pathways: In some cases, entire heterologous pathways are introduced into the host organism to improve precursor availability. mdpi.com Recently, synthetic acetyl-CoA (SACA) pathways have been developed, representing some of the shortest known biosynthetic routes to this central metabolic precursor. mdpi.com
Enzyme Engineering and Fusion: The performance of the heterologously expressed sesquiterpene synthase is critical. Strategies include fusing the synthase to an FPP synthase to increase the local concentration of the substrate, a technique known as enzyme colocalization. mdpi.complos.org
Advanced Synthetic Biology Tools: The rapid development of synthetic biology provides a robust toolkit for microbial engineering. researchgate.netnumberanalytics.com This includes standardized DNA parts and assembly methods (e.g., MoClo toolkits) that allow for the rapid construction and testing of complex multi-gene pathways. acs.org These tools facilitate the optimization of gene expression levels and the balancing of metabolic pathways to achieve high yields of the target sesquiterpenoid. mdpi.comresearchgate.net
These emerging methodologies offer a promising and environmentally benign alternative to traditional chemical synthesis or extraction from plants, paving the way for the industrial-scale biotechnological production of complex sesquiterpenes like this compound. acs.orgnumberanalytics.com
CRISPR/Cas9 Applications for Targeted Metabolic Engineering
The biosynthesis of specific, high-value sesquiterpenoids like this compound is often limited by the complex and tightly regulated nature of plant metabolic pathways. Metabolic engineering aims to reconfigure these cellular pathways to enhance the production of desired compounds. nih.gov The advent of the CRISPR/Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats and CRISPR-associated protein 9) gene-editing tool has revolutionized this field, offering unprecedented precision and efficiency in modifying microbial and plant genomes to create robust cellular factories. nih.govresearchgate.net
The production of this compound, like other sesquiterpenes, originates from the precursor farnesyl pyrophosphate (FPP), which is synthesized through the mevalonate (MVA) pathway in the cytoplasm. mdpi.comwjarr.com From FPP, a dedicated sesquiterpene synthase catalyzes the specific cyclization reaction to form the backbone of the target molecule. Subsequent enzymatic modifications, likely by cytochrome P450 monooxygenases, would then yield this compound. wjarr.comgoogle.com
CRISPR/Cas9 technology can be strategically applied to optimize this pathway in several ways:
Upregulation of Key Biosynthetic Genes: The expression of rate-limiting enzymes can be enhanced. By editing the promoter regions or introducing strong constitutive promoters for genes such as farnesyl diphosphate (B83284) synthase (FPPS) and the specific sesquiterpene synthase responsible for the sinensal skeleton, the metabolic flux towards FPP and the target sesquiterpene can be significantly increased. nih.gov
Knockout of Competing Pathways: FPP is a critical branch-point metabolite used for synthesizing various compounds, including other sesquiterpenes, sterols, and triterpenoids. researchgate.net CRISPR/Cas9 can be used to create precise knockouts of genes encoding enzymes that divert FPP into these competing pathways. nih.gov This effectively channels a larger pool of the precursor exclusively towards this compound production.
Transcriptional Regulation with CRISPRi: A modified version of the system, CRISPR interference (CRISPRi), which uses a deactivated Cas9 (dCas9) protein, can be employed to temporarily and reversibly suppress the expression of competing genes without making permanent changes to the genome. nih.gov This allows for fine-tuning of metabolic flux to balance production with cellular health.
The application of CRISPR/Cas9 has been successfully demonstrated for increasing the production of other terpenes in host organisms like Saccharomyces cerevisiae and various bacteria. researchgate.netthepab.org These strategies provide a clear blueprint for future research aimed at developing high-yield, microbial-based production platforms for this compound.
Table 1: Potential Gene Targets for CRISPR/Cas9-mediated Metabolic Engineering for this compound Production
| Target Gene/Strategy | Enzyme/Function | CRISPR/Cas9 Application | Expected Outcome |
|---|---|---|---|
| Upregulation of FPPS | Farnesyl Diphosphate Synthase | Promoter insertion or replacement | Increased availability of farnesyl pyrophosphate (FPP), the direct precursor for sesquiterpenes. google.com |
| Upregulation of Sesquiterpene Synthase (TPS) | (hypothetical) Sinensal Synthase | Promoter insertion or replacement | Enhanced conversion of FPP into the primary sesquiterpene scaffold for sinensal. researchgate.net |
| Upregulation of Cytochrome P450 | Oxygenase | Promoter insertion or replacement | Efficient oxidation of the sesquiterpene precursor to form this compound. google.com |
| Knockout of Squalene Synthase (ERG9) | Squalene Synthase | Gene knockout | Blocks the diversion of FPP into the sterol biosynthesis pathway, increasing the FPP pool for sesquiterpene production. |
Advanced Spectroscopic Techniques for Real-time Biosynthetic Monitoring
Optimizing the fermentative production of this compound in engineered microbes requires careful monitoring of the process in real time. Traditional methods often rely on offline analysis, which is time-consuming and destructive. nih.gov Advanced spectroscopic techniques offer a powerful alternative, providing non-invasive, continuous, and real-time data on the concentration of key metabolites and products directly within the bioreactor. openaccessjournals.commdpi.com
Raman Spectroscopy: This technique measures the inelastic scattering of monochromatic light (from a laser) that interacts with molecular vibrations. acs.org The resulting Raman spectrum provides a unique chemical fingerprint for each molecule, allowing for specific identification and quantification. nih.govacs.org For this compound biosynthesis, Raman spectroscopy is particularly advantageous because it is non-destructive and insensitive to the aqueous fermentation medium. acs.org It can be used to simultaneously monitor the substrate (e.g., glucose), the product (this compound), and key metabolic intermediates. mdpi.com Studies on other terpenes have shown that specific C=C bond vibrations provide strong, characteristic Raman bands that can be used for precise quantification. nih.govresearchgate.net Probes can be inserted directly into the bioreactor, enabling continuous process control and optimization. mdpi.com
Mass Spectrometry (MS): For volatile compounds like this compound, membrane-inlet mass spectrometry (MIMS) is a suitable technique for real-time monitoring. A semi-permeable membrane probe is submerged in the bioreactor, allowing volatile analytes to pass through directly into the mass spectrometer for continuous analysis of the off-gas and dissolved volatiles. This provides highly sensitive and specific measurements of product formation.
The integration of these advanced spectroscopic methods with bioprocess control systems represents a key step towards implementing Quality by Design (QbD) and Process Analytical Technology (PAT) principles in the biotechnological production of this compound. openaccessjournals.com
Table 2: Comparison of Advanced Spectroscopic Techniques for Real-time Biosynthetic Monitoring
| Technique | Principle | Advantages | Limitations | Primary Application for this compound |
|---|---|---|---|---|
| Raman Spectroscopy | Inelastic scattering of light from molecular vibrations. acs.org | Highly specific (fingerprint spectra), non-destructive, insensitive to water, suitable for in-line monitoring. acs.orgresearchgate.net | Weak signal requires powerful lasers and sensitive detectors; potential for fluorescence interference. | Real-time quantification of this compound and its precursors in the fermentation broth. nih.govmdpi.com |
| Near-Infrared (NIR) Spectroscopy | Absorption of light due to molecular vibration overtones and combinations. openaccessjournals.com | Rapid, non-invasive, robust, good for quantifying major components in the matrix. openaccessjournals.com | Less specific than Raman or MIR; requires complex chemometric models for calibration. mdpi.com | Monitoring of bulk nutrients (glucose, nitrogen) and major metabolic byproducts (ethanol). openaccessjournals.com |
| Mass Spectrometry (MIMS) | Separation of ions based on mass-to-charge ratio. | Extremely sensitive and specific for volatile compounds. | Requires a specialized membrane probe interface; primarily for volatile or gaseous analytes. | Continuous monitoring of volatile this compound in the bioreactor headspace or off-gas. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
